REACTION_CXSMILES
|
Br[C:2]1(Br)[C:10]2[C:9]([Cl:11])=[N:8][CH:7]=[N:6][C:5]=2[NH:4][C:3]1=[O:12].[Cl-].[NH4+].CO.C(Cl)Cl>C1COCC1.[Zn]>[Cl:11][C:9]1[C:10]2[CH2:2][C:3](=[O:12])[NH:4][C:5]=2[N:6]=[CH:7][N:8]=1 |f:1.2,3.4|
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
BrC1(C(NC=2N=CN=C(C21)Cl)=O)Br
|
Name
|
|
Quantity
|
20 mL
|
Type
|
solvent
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
3 mL
|
Type
|
reactant
|
Smiles
|
[Cl-].[NH4+]
|
Name
|
MeOH DCM
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CO.C(Cl)Cl
|
Name
|
|
Quantity
|
792 mg
|
Type
|
catalyst
|
Smiles
|
[Zn]
|
Type
|
CUSTOM
|
Details
|
Stir 20 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
then filter through Celite®
|
Type
|
WASH
|
Details
|
rinse with THF
|
Type
|
WASH
|
Details
|
wash the organic phase twice with saturated ammonium chloride
|
Type
|
EXTRACTION
|
Details
|
Extract
|
Type
|
WASH
|
Details
|
EA, wash the combined organic phases with saturated ammonium chloride
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry over MgSO4
|
Type
|
FILTRATION
|
Details
|
filter through silica gel plug
|
Type
|
WASH
|
Details
|
rinse with 1 L 5% MeOH/DCM
|
Type
|
CUSTOM
|
Details
|
evaporate filtrates
|
Type
|
TEMPERATURE
|
Details
|
in refluxing mixtures of DCM/EA and load onto 330 g of dry silica gel
|
Reaction Time |
20 min |
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C2=C(N=CN1)NC(C2)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 22.93 mmol | |
AMOUNT: MASS | 3.89 g | |
YIELD: PERCENTYIELD | 59% | |
YIELD: CALCULATEDPERCENTYIELD | 378.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |